BB-Cl-Amidine - 1802637-39-3

BB-Cl-Amidine

Catalog Number: EVT-261104
CAS Number: 1802637-39-3
Molecular Formula: C26H26ClN5O
Molecular Weight: 459.978
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BB-Cl-amidine is a small-molecule inhibitor of peptidyl arginine deiminases (PADs), a family of enzymes responsible for catalyzing the conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination. [] This post-translational modification has been implicated in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. [] BB-Cl-amidine acts as a pan-PAD inhibitor, exhibiting inhibitory activity against all five known PAD isozymes (PAD1-4 and PAD6). []

Chemical Reactions Analysis

BB-Cl-amidine functions as a mechanism-based inhibitor, targeting the active site cysteine residue of PAD enzymes. [] This interaction likely involves a covalent modification of the cysteine thiol, leading to irreversible enzyme inhibition. [] Specific details on reaction kinetics and intermediates are not provided in the papers.

Mechanism of Action

BB-Cl-amidine exerts its biological effects primarily by inhibiting PAD enzymes. [] This inhibition leads to a decrease in protein citrullination, which in turn impacts various cellular processes. For instance, reduced histone citrullination can affect gene expression by altering chromatin structure. [, ] BB-Cl-amidine has also been shown to disrupt neutrophil extracellular trap (NET) formation, a process implicated in autoimmune diseases. [] Additionally, BB-Cl-amidine can activate the endoplasmic reticulum stress pathway, leading to cell death in certain cancer cell lines. []

Applications
  • Autoimmune diseases: BB-Cl-amidine effectively reduces disease severity in animal models of rheumatoid arthritis [], type 1 diabetes [], and lupus. [] It achieves this by modulating the immune response, shifting from pro-inflammatory Th1/Th17 to anti-inflammatory Th2 responses. [] Additionally, its ability to inhibit NET formation further contributes to its protective effects in lupus models. []
  • Cancer research: BB-Cl-amidine exhibits anti-tumorigenic activity in mammary cancer cell lines by activating the endoplasmic reticulum stress pathway and reducing cell viability. [] It also inhibits retinoblastoma growth in mice by targeting PAD2 and inducing apoptosis. []
  • Angiogenesis: Studies show that BB-Cl-amidine inhibits angiogenesis, the formation of new blood vessels, in endothelial cells. [] This effect is attributed to its ability to modulate the expression and secretion of angiogenic factors like VEGF and PEDF, along with impacting AKT signaling. []
  • Pneumonia and Asthma: BB-Cl-amidine protects against Streptococcus pneumoniae-induced allergic asthma exacerbation in mice. [] This protection stems from its inhibition of NET production, ultimately reducing lung inflammation. []
Future Directions
  • Further investigation into isozyme selectivity: While BB-Cl-amidine is a pan-PAD inhibitor, developing isozyme-specific inhibitors could be beneficial for understanding the distinct roles of each PAD isozyme and minimizing potential off-target effects. []
  • Development of photoswitchable derivatives: Creating light-activated BB-Cl-amidine analogs could allow for spatially and temporally controlled PAD inhibition, enabling precise manipulation of citrullination in specific tissues or cells. [, ]

Cl-Amidine

  • Compound Description: Cl-Amidine is an irreversible pan-peptidylarginine deiminase (PAD) inhibitor. [] It has been shown to have a modest anti-inflammatory effect in collagen-induced arthritis (CIA) when given prophylactically at high doses. []

F-Amidine

  • Compound Description: F-Amidine is an irreversible pan-PAD inhibitor. []
  • Relevance: Similar to BB-Cl-Amidine, F-Amidine acts as a pan-PAD inhibitor. [] The specific structural differences between F-amidine and BB-Cl-amidine are not detailed in the provided abstracts.

AFM-30a

  • Compound Description: AFM-30a is a PAD2-specific inhibitor. [] It effectively inhibits the catalytic activity of PAD2 derived from peripheral blood mononuclear cells (PBMCs), polymorphonuclear leukocytes (PMNs), and synovial fluid. []
  • Relevance: Unlike BB-Cl-Amidine, which inhibits multiple PAD enzymes, AFM-30a selectively targets PAD2. []

GSK199

  • Compound Description: GSK199 is a highly potent PAD4-selective inhibitor. [] It was developed through high-throughput screening and lead optimization. []
  • Relevance: GSK199 and BB-Cl-Amidine differ in their selectivity profiles; GSK199 selectively targets PAD4, whereas BB-Cl-Amidine exhibits broader PAD inhibition. [, ]

GSK484

  • Compound Description: GSK484 is a highly potent and selective PAD4 inhibitor. [] It was developed through high-throughput screening and lead optimization. []
  • Relevance: Like GSK199, GSK484 selectively targets PAD4, contrasting with the broader PAD inhibitory activity of BB-Cl-Amidine. []

D-Cl-Amidine

  • Compound Description: D-Cl-Amidine is a PAD1-selective inhibitor. []
  • Relevance: D-Cl-Amidine's selectivity for PAD1 differentiates it from BB-Cl-Amidine, which displays a broader spectrum of PAD inhibition. []

Cl4-Amidine

  • Compound Description: Cl4-Amidine is a PAD3-selective inhibitor. []
  • Relevance: Similar to other related compounds, Cl4-Amidine exhibits a distinct selectivity profile, targeting PAD3, unlike the pan-PAD inhibitory activity of BB-Cl-Amidine. []

Compounds 16-20

  • Compound Description: These compounds represent a series of PAD2-selective inhibitors. []
  • Relevance: This group of compounds and AFM-30a share their selective targeting of PAD2, distinguishing them from the broader PAD inhibition exhibited by BB-Cl-Amidine. []

TDFA

  • Compound Description: TDFA is a PAD4-selective inhibitor. []
  • Relevance: TDFA, along with GSK199 and GSK484, belongs to the category of PAD4-selective inhibitors, setting them apart from the pan-PAD inhibition characteristic of BB-Cl-Amidine. []

Streptomycin

  • Compound Description: Streptomycin is a reversible PAD inhibitor. []
  • Relevance: Unlike BB-Cl-Amidine, which acts as an irreversible inhibitor, streptomycin demonstrates reversible inhibition of PADs. []

Minocycline

  • Compound Description: Minocycline is a reversible PAD inhibitor. []
  • Relevance: Similar to streptomycin, minocycline's reversible PAD inhibition contrasts with the irreversible action of BB-Cl-Amidine. []

Chlorotetracycline

  • Compound Description: Chlorotetracycline is a reversible PAD inhibitor. []
  • Relevance: Chlorotetracycline shares its reversible PAD inhibitory mechanism with streptomycin and minocycline, differing from the irreversible nature of BB-Cl-Amidine. []

Streptonigrin

  • Compound Description: Streptonigrin is an irreversible PAD inhibitor. []
  • Relevance: Streptonigrin and BB-Cl-Amidine both exert their inhibitory effects on PADs through an irreversible mechanism. []

NSC 95397

  • Compound Description: NSC 95397 is an irreversible PAD inhibitor. []
  • Relevance: Both NSC 95397 and BB-Cl-Amidine belong to the category of irreversible PAD inhibitors. []

LB244

  • Compound Description: LB244 is a potent, nanomolar-range inhibitor of Stimulator of Interferon Genes (STING) signaling. [] It displays enhanced proteome-wide selectivity compared to BB-Cl-amidine. []
  • Relevance: Developed from the BB-Cl-amidine scaffold, LB244 exhibits improved potency and selectivity for STING inhibition. []

Properties

CAS Number

1802637-39-3

Product Name

BB-Cl-Amidine

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

Molecular Formula

C26H26ClN5O

Molecular Weight

459.978

InChI

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1

InChI Key

YDOAWJHYHGBQFI-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Solubility

Soluble in DMSO

Synonyms

BB-Cl-Amidine; BB-CLA;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.